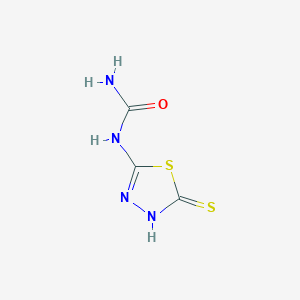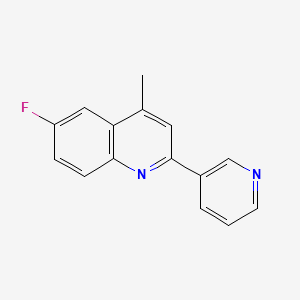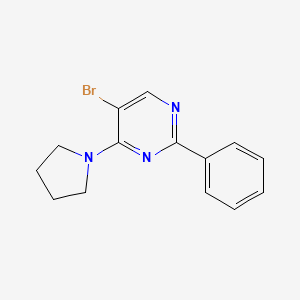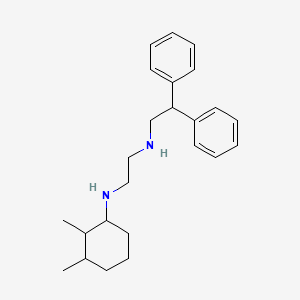
N-(5-Sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-Sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)urea is a heterocyclic compound containing sulfur and nitrogen atoms within its structure. This compound is part of the 1,3,4-thiadiazole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)urea typically involves the reaction of hydrazinecarbothioamide with carbon disulfide, followed by cyclization to form the thiadiazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like triethylamine .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
N-(5-Sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to its corresponding dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the thiadiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve moderate temperatures and the use of solvents such as dichloromethane or acetonitrile .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted thiadiazoles, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
N-(5-Sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)urea has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics and antifungal agents.
Industry: It is used in the production of agrochemicals and pharmaceuticals
Wirkmechanismus
The mechanism of action of N-(5-Sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)urea involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit the growth of bacterial and fungal cells by interfering with their metabolic processes. In cancer cells, it induces apoptosis by activating specific signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to N-(5-Sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)urea include other 1,3,4-thiadiazole derivatives such as:
- N-(4-acetyl-5,5-dimethyl-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide
- 2-[3-(5-Mercapto-[1,3,4]thiadiazol-2-yl)-ureido]-N-methyl-3-phenylpropanamide
Uniqueness
What sets this compound apart from other similar compounds is its unique combination of sulfur and nitrogen atoms within the thiadiazole ring, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields further highlight its uniqueness .
Eigenschaften
CAS-Nummer |
796845-27-7 |
|---|---|
Molekularformel |
C3H4N4OS2 |
Molekulargewicht |
176.2 g/mol |
IUPAC-Name |
(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)urea |
InChI |
InChI=1S/C3H4N4OS2/c4-1(8)5-2-6-7-3(9)10-2/h(H,7,9)(H3,4,5,6,8) |
InChI-Schlüssel |
JHVBVEMJUDLJAS-UHFFFAOYSA-N |
Kanonische SMILES |
C1(=S)NN=C(S1)NC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[2-(4,5-Dihydro-1H-imidazol-2-yl)phenyl]-1H-benzimidazol-6-amine](/img/structure/B14216908.png)

![4-(Dimethylamino)-N-[3-(2-sulfanylacetamido)propyl]benzamide](/img/structure/B14216922.png)
![1,1,1,3,3,3-Hexamethyl-2-{[methyl(diphenyl)silyl]sulfanyl}-2-(trimethylsilyl)trisilane](/img/structure/B14216927.png)

![1,2,4-Triazolo[4,3-a]pyrimidine, 5,7-dimethyl-3-(4-nitrophenyl)-](/img/structure/B14216932.png)

![6-Methylspiro[3.4]octan-5-one](/img/structure/B14216948.png)


![N-[2-(5-Bromopyridin-2-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B14216960.png)

![1H-Pyrazolo[4,3-c]isoquinoline, 3,9-dimethyl-5-phenyl-](/img/structure/B14216967.png)
